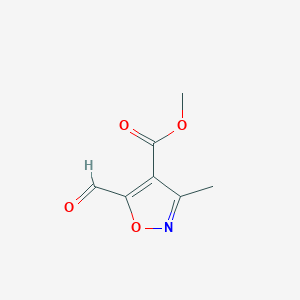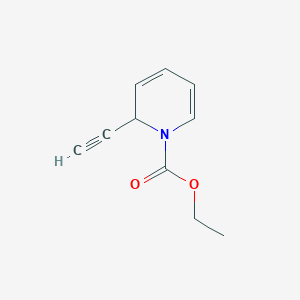![molecular formula C6H7NO4 B067783 (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione CAS No. 166318-57-6](/img/structure/B67783.png)
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione, also known as MFA-1, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MFA-1 is a member of the oxazole family and has a unique chemical structure that makes it an interesting target for research. In
Mécanisme D'action
The mechanism of action of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione is not fully understood. However, it has been reported to inhibit the activity of several enzymes involved in cancer cell proliferation and bacterial growth. (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication, and topoisomerase, which is involved in DNA structure maintenance.
Effets Biochimiques Et Physiologiques
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has been shown to have several biochemical and physiological effects. In cancer cells, (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has been reported to induce apoptosis, which is programmed cell death. (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has also been shown to inhibit cancer cell migration and invasion. In bacteria, (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has been shown to inhibit cell growth and division.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione in lab experiments is its unique chemical structure, which makes it an interesting target for research. (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has also shown activity against several types of cancer cells and bacteria, which makes it a potential lead compound for drug discovery and development. However, one limitation of using (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione in lab experiments is its complex synthesis method, which may limit its availability for research.
Orientations Futures
There are several future directions for research on (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione. One direction is to further investigate its mechanism of action, which may lead to the discovery of new targets for drug development. Another direction is to explore the potential of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione as a lead compound for drug discovery and development. Additionally, further research is needed to determine the safety and efficacy of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione in vivo.
Méthodes De Synthèse
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione was first reported by researchers at the University of California, San Diego in 2013. The synthesis involves the use of a chiral auxiliary to control the stereochemistry of the product. The final step involves the formation of the oxazole ring by the reaction of a nitrone and an aldehyde.
Applications De Recherche Scientifique
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has shown potential as a lead compound for drug discovery and development. It has been reported to have activity against several types of cancer cells, including breast, lung, and colon cancer. (3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
Numéro CAS |
166318-57-6 |
|---|---|
Nom du produit |
(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione |
Formule moléculaire |
C6H7NO4 |
Poids moléculaire |
157.12 g/mol |
Nom IUPAC |
(3aS,6aR)-3a-methyl-6,6a-dihydro-3H-furo[3,4-d][1,3]oxazole-2,4-dione |
InChI |
InChI=1S/C6H7NO4/c1-6-3(2-10-4(6)8)11-5(9)7-6/h3H,2H2,1H3,(H,7,9)/t3-,6-/m0/s1 |
Clé InChI |
QLEBDYCDZAPYJD-DZSWIPIPSA-N |
SMILES isomérique |
C[C@]12[C@H](COC1=O)OC(=O)N2 |
SMILES |
CC12C(COC1=O)OC(=O)N2 |
SMILES canonique |
CC12C(COC1=O)OC(=O)N2 |
Synonymes |
Furo[3,4-d]oxazole-2,4-dione, tetrahydro-3a-methyl-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B67713.png)







![1-[3-(2,4-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B67733.png)
![3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B67735.png)
